molecular formula C6H8O2 B093480 3-Hexynoic acid CAS No. 17814-72-1

3-Hexynoic acid

Cat. No.: B093480
CAS No.: 17814-72-1
M. Wt: 112.13 g/mol
InChI Key: JHBKYZNFFMIFDA-UHFFFAOYSA-N
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Description

3-Hexynoic acid: is an organic compound with the molecular formula C6H8O2 . It is a member of the alkynoic acids, characterized by the presence of a triple bond between carbon atoms in its structure. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexynoic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-hexyne with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the desired acid. Another method includes the oxidation of 3-hexyn-1-ol using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-hexyn-1-ol. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to achieve high yields of the acid .

Chemical Reactions Analysis

Types of Reactions: 3-Hexynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hexynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of specialty chemicals, including fragrances and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hexynoic acid involves its interaction with specific molecular targets, such as enzymes. The triple bond in its structure allows it to act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

    3-Hexenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    5-Hexynoic acid: Another alkynoic acid with the triple bond located at a different position in the carbon chain.

    3-Hexyn-1-ol: An alcohol derivative of 3-Hexynoic acid.

Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications where specific reactivity is required .

Properties

IUPAC Name

hex-3-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKYZNFFMIFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415575
Record name 3-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17814-72-1
Record name 3-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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